REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([OH:9])=O.S(Cl)([Cl:12])=O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH:6]=[CH:5][O:4][C:3]=1[C:7]([Cl:12])=[O:9]
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Name
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|
Quantity
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20 g
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Type
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reactant
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Smiles
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CC1=C(OC=C1)C(=O)O
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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S(=O)(Cl)Cl
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Name
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|
Quantity
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75 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After removal of the solvent
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Type
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DISTILLATION
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Details
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the acid chloride was distilled (b.p. 74°-76° C. at ca. 12 mm)
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Name
|
|
Type
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product
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Smiles
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CC1=C(OC=C1)C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |